molecular formula C17H23BrFNO3 B1408129 Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate CAS No. 1704095-50-0

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate

Cat. No.: B1408129
CAS No.: 1704095-50-0
M. Wt: 388.3 g/mol
InChI Key: GNMAZLOAYZWAOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 4-bromo-2-fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-fluorobenzyl alcohol with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid.

Scientific Research Applications

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity through halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl ester group, and a 4-bromo-2-fluorobenzyl ether moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[(4-bromo-2-fluorophenyl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMAZLOAYZWAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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